molecular formula C22H22N2O5 B2814365 5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021222-43-4

5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2814365
CAS No.: 1021222-43-4
M. Wt: 394.427
InChI Key: RKUUYTCBLPIMPI-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with benzyloxy, dimethoxyphenyl, and carboxamide groups, making it a versatile molecule for chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzyloxy derivatives, dimethoxyphenyl compounds, and pyridine carboxamides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The benzyloxy and dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide: shares similarities with other pyridine derivatives and benzyloxy compounds.

    2,4-dimethoxyphenyl derivatives: These compounds have similar functional groups and can undergo comparable chemical reactions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-24-13-21(29-14-15-7-5-4-6-8-15)19(25)12-18(24)22(26)23-17-10-9-16(27-2)11-20(17)28-3/h4-13H,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUUYTCBLPIMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=C(C=C(C=C2)OC)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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